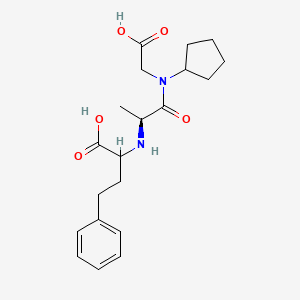
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine involves multiple steps. One common method includes the reductive alkylation of alanylproline by the sodium salt of 2-oxo-4-phenylbutenoic acid, using sodium cyanoborohydride and sodium borohydride as reducing agents . The products are then separated chromatographically.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process typically involves large-scale synthesis using similar reductive alkylation techniques, followed by purification steps to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in lowered blood pressure . The molecular targets include ACE, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalaprilat: Chemically described as (S)-1-[N-(1-carboxy-3-phenylpropyl)-L-alanyl]-L-proline dihydrate.
Uniqueness
N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine is unique due to its specific structure, which allows it to interact with ACE more effectively than some other inhibitors. This unique interaction results in a higher potency and longer duration of action compared to similar compounds .
Propriétés
Numéro CAS |
84126-66-9 |
|---|---|
Formule moléculaire |
C20H28N2O5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[[(2S)-1-[carboxymethyl(cyclopentyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C20H28N2O5/c1-14(19(25)22(13-18(23)24)16-9-5-6-10-16)21-17(20(26)27)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-17,21H,5-6,9-13H2,1H3,(H,23,24)(H,26,27)/t14-,17?/m0/s1 |
Clé InChI |
MPRNOVFXJNIGAL-MBIQTGHCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


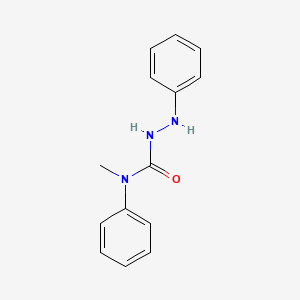
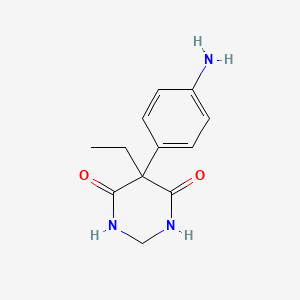


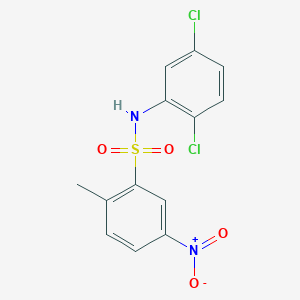

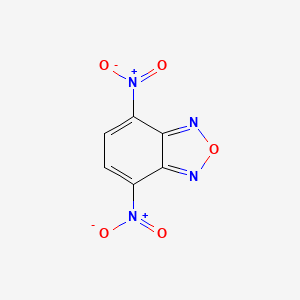
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
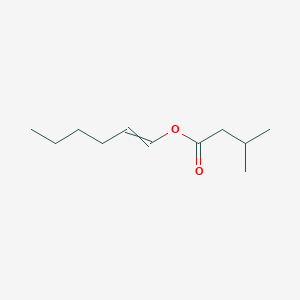
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine](/img/structure/B14421309.png)
![[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate](/img/structure/B14421312.png)

